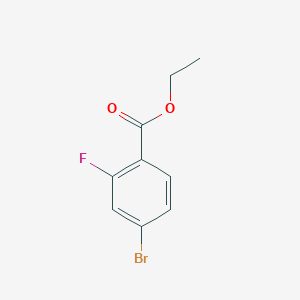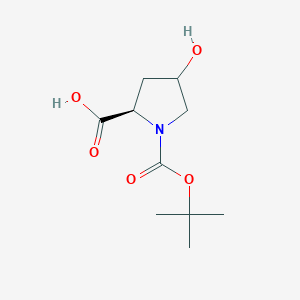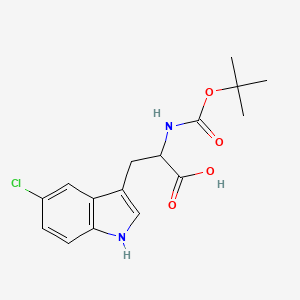
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
- 4-Isopropoxy-3-(methoxymethyl)benzaldehyde plays a crucial role in the synthesis of various organic compounds. It has been used in the synthesis of protected 7-isopropoxy-8-methoxy-1,2,3,6-tetrahydro-2-benzazocines and 9-isopropoxy-8-methoxy-3,6-dihydro-2-benzazocines, which are important in the field of organic chemistry (Panayides et al., 2007).
- The compound has been involved in the synthesis of substituted indenols, indenones, indanones, and indenes through ring-closing metathesis, demonstrating its versatility in organic synthesis (Coyanis et al., 2006).
Optical and Electrical Properties
- This compound derivatives have been studied for their opto-electrical properties. For instance, 3-Hydroxy-4-methoxy benzaldehyde has shown potential in opto-electrical applications due to its optical transparency and suitable bandgap, highlighting the material's relevance in this field (Perumal & Ananthi, 2021).
- The compound's derivatives have also been explored for their nonlinear optical properties, particularly in second harmonic generation applications (Singh et al., 2001).
Pharmaceutical and Health Applications
- Some derivatives of this compound have been investigated for their potential in inhibiting enzymes like catechol O-methyltransferase, which is significant in the pharmaceutical field (Borchardt et al., 1982).
- Additionally, certain benzazocine compounds synthesized from derivatives of this chemical have been tested for anti-cancer activity, illustrating its potential in medicinal chemistry (Panayides et al., 2007).
Propiedades
IUPAC Name |
3-(methoxymethyl)-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12-5-4-10(7-13)6-11(12)8-14-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMBCJDHVZKHBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)












